2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185295-11-7
VCID: VC2816261
InChI: InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl
Molecular Formula: C12H10ClF2N
Molecular Weight: 241.66 g/mol

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride

CAS No.: 1185295-11-7

Cat. No.: VC2816261

Molecular Formula: C12H10ClF2N

Molecular Weight: 241.66 g/mol

* For research use only. Not for human or veterinary use.

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride - 1185295-11-7

Specification

CAS No. 1185295-11-7
Molecular Formula C12H10ClF2N
Molecular Weight 241.66 g/mol
IUPAC Name 2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride
Standard InChI InChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H
Standard InChI Key FWLLBCNTSUXCCY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl

Introduction

ParameterValue
CAS Number1185295-11-7
Molecular FormulaC₁₂H₁₀ClF₂N
Molecular Weight241.66 g/mol
IUPAC Name2-fluoro-4-(2-fluorophenyl)aniline;hydrochloride
Standard InChIInChI=1S/C12H9F2N.ClH/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8;/h1-7H,15H2;1H
Standard InChIKeyFWLLBCNTSUXCCY-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)N)F)F.Cl

Structural Features

The compound consists of two key structural elements:

  • A biphenyl scaffold (two connected phenyl rings)

  • Two fluorine atoms at positions 2' and 3' of one phenyl ring

  • An amino group (-NH₂) at position 4 of the other phenyl ring

  • Hydrochloride salt formation through the amine group

This structure confers specific chemical properties that make it valuable as a pharmaceutical intermediate .

Physical and Chemical Properties

Physical Properties

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride typically appears as an off-white to pale beige solid, though some commercial sources may supply it in liquid form for specific applications . The compound exhibits limited solubility in water but is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Based on structural analogs and common properties of similar compounds:

PropertyValue/Description
Physical StateSolid (typically); may be supplied as liquid for specific applications
ColorOff-white to pale beige
SolubilityLimited in water; soluble in polar organic solvents
Storage ConditionsStore in tightly closed container in dry, cool, well-ventilated area
StabilitySensitive to light and air; store under inert atmosphere when possible

Chemical Properties

As a difluorinated aromatic amine hydrochloride, this compound exhibits chemical reactivity characteristic of both aromatic amines and fluorinated aromatics:

  • The amine group is protonated to form the hydrochloride salt, making it more stable and soluble in polar solvents

  • The amine group can participate in various reactions including:

    • Nucleophilic substitution reactions

    • Diazotization reactions

    • Acylation and alkylation reactions

  • The fluorine atoms influence the electron distribution in the aromatic system, affecting reactivity

  • The fluorine substituents enhance metabolic stability in biological systems

Synthesis Methods

The synthesis of 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride typically involves multiple steps, with the key reaction being the formation of the biphenyl scaffold through coupling reactions.

Suzuki-Miyaura Coupling

The most common synthetic approach involves Suzuki-Miyaura cross-coupling reaction between appropriately substituted aryl halides and boronic acids :

  • Coupling reaction between 2,3-difluorophenylboronic acid and 4-bromoaniline (or a protected version)

  • Alternative approach using 4-aminophenylboronic acid and 2,3-difluorobromobenzene

  • Salt formation with hydrogen chloride to yield the hydrochloride salt

Decarboxylation Coupling Method

Patent literature describes an alternative synthesis route involving decarboxylation coupling :

  • Reaction of o-nitrobenzoic acid with an alkali (e.g., sodium or potassium carbonate)

  • Removal of moisture content

  • Addition of substituted halobenzene (in this case, a difluoro-substituted halobenzene)

  • Catalyst-mediated coupling reaction

  • Post-processing to obtain 2',3-difluoro-2'-nitrobiphenyl

  • Catalytic hydrogenation to reduce the nitro group to an amine

  • Salt formation to obtain the hydrochloride form

Chemical Reactions

Typical Reactions

As a fluorinated aromatic amine, 2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride participates in various chemical transformations:

Reaction TypeDescriptionConditions/Reagents
OxidationThe amine group can be oxidized to form nitro or nitroso derivativesOxidizing agents: potassium permanganate, hydrogen peroxide
ReductionFurther reduction of functional groups possibleReducing agents: lithium aluminum hydride, sodium borohydride
Nucleophilic Aromatic SubstitutionFluorine atoms can be substituted with other functional groupsNucleophiles (hydroxide ions, amines) under basic conditions
DiazotizationFormation of diazonium saltsSodium nitrite in acidic conditions
AcylationFormation of amidesAcid chlorides, anhydrides
Salt Formation/NeutralizationFormation of free base or different saltsBases (for free amine); acids (for different salts)

Reactivity Considerations

The presence of fluorine atoms significantly affects the reactivity of this compound:

  • Fluorine atoms are electron-withdrawing, making the aromatic ring less electron-rich

  • This electronic effect influences the reactivity of the amine group, potentially reducing its nucleophilicity

  • The ortho and meta positioning of fluorine atoms creates a specific electronic environment that can direct subsequent reactions

  • The hydrochloride salt formation affects solubility and reactivity compared to the free base form

Applications in Chemical Research and Industry

Pharmaceutical Applications

2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride serves primarily as a pharmaceutical intermediate, used in the synthesis of more complex bioactive molecules :

  • Building Block in Drug Synthesis: The compound provides a valuable scaffold for constructing more complex pharmaceutical molecules

  • Development of Enzyme Inhibitors: Used in the synthesis of compounds that target specific enzymes

  • Fluorine-Enhanced Pharmaceuticals: The fluorine atoms can improve metabolic stability and binding properties of the final drug products

Research Applications

In chemical and biological research, this compound has several important applications:

  • Structure-Activity Relationship Studies: Used to investigate how structural modifications affect biological activity

  • Fluorine Chemistry Research: Model compound for studying fluorine effects in aromatic systems

  • Cross-Coupling Methodology Development: Test substrate for new coupling reactions and conditions

Comparison with Similar Compounds

Structural Analogs

Several closely related compounds differ in the positioning of fluorine atoms or other structural features:

CompoundCAS NumberKey Structural Difference
2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride1185295-11-7Target compound
3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride1185296-90-5Different position of one fluorine atom (3,3' vs. 2',3)
3',4'-Difluoro[1,1'-biphenyl]-4-amine1184136-90-0Different position of fluorine atoms (3',4' vs. 2',3)
4'-Chloro-biphenyl-2-ylamine1204-44-0Contains chloro instead of fluoro substituents; different position of amine group

Structure-Activity Relationships

The specific positioning of functional groups in these compounds can significantly affect their chemical and biological properties:

  • Fluorine Position Effects: Different fluorine positioning alters electronic distribution, affecting reactivity and binding properties

  • Amine Position Effects: The para-positioned amine in the target compound offers different reactivity compared to ortho-positioned amines in structural analogs

  • Halogen Effects: Fluorine substitution creates different properties compared to other halogens like chlorine

Safety AspectInformation
ClassificationTypically classified as an irritant
HazardsMay cause skin irritation, eye irritation, respiratory irritation
Precautionary MeasuresAvoid contact with skin and eyes; avoid breathing dust/fumes
Personal Protective EquipmentGloves, safety glasses, adequate ventilation

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